p-Tolylguanidinium nitrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
79574-98-4 |
|---|---|
Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
carbamimidoyl-(4-methylphenyl)azanium;nitrate |
InChI |
InChI=1S/C8H11N3.NO3/c1-6-2-4-7(5-3-6)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);/q;-1/p+1 |
InChI Key |
CXULDDXGJVXNQQ-UHFFFAOYSA-O |
SMILES |
CC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)[NH2+]C(=N)N.[N+](=O)([O-])[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of P Tolylguanidinium Nitrate Systems
High-Resolution Spectroscopic Analysis Techniques
Spectroscopy provides a non-destructive window into the molecular world of p-tolylguanidinium nitrate (B79036), revealing details about its structural framework, the dynamics of its constituent ions, and their electronic environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of p-tolylguanidinium nitrate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the chemical environment of each atom can be constructed.
In ¹H NMR spectroscopy, the p-tolylguanidinium cation is expected to exhibit a distinct set of signals. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the approximate range of δ 7.0-7.5 ppm, characteristic of a para-substituted system. A singlet corresponding to the methyl (CH₃) group protons would be observed further upfield, generally around δ 2.3 ppm. The N-H protons of the guanidinium (B1211019) group are expected to produce a broader signal, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature due to proton exchange dynamics.
¹³C NMR spectroscopy provides complementary information. The carbon atoms of the tolyl group would yield four distinct signals: one for the methyl carbon (around δ 20-25 ppm), one for the quaternary carbon attached to the guanidinium moiety, and two for the remaining aromatic carbons. The central carbon of the guanidinium group (C=N) is highly deshielded and is expected to resonate at a significantly downfield position, typically in the range of δ 155-160 ppm.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic (CH) | ~ 7.0 - 7.5 (two doublets) | Typical for p-disubstituted benzene ring. |
| ¹H | Methyl (CH₃) | ~ 2.3 (singlet) | Based on data for similar p-tolyl compounds. thermofisher.comchemicalbook.com |
| ¹H | Guanidinium (NH) | Variable (broad) | Shift and multiplicity are sensitive to exchange and hydrogen bonding. |
| ¹³C | Guanidinium (C=N) | ~ 155 - 160 | Characteristic of the guanidinium carbon. |
| ¹³C | Aromatic (C-N) | Variable | Quaternary carbon attached to the nitrogen atom. |
| ¹³C | Aromatic (CH) | ~ 120 - 140 | Multiple signals expected for the aromatic ring carbons. sigmaaldrich.com |
| ¹³C | Methyl (CH₃) | ~ 20 - 25 | Typical value for a tolyl methyl group. sigmaaldrich.com |
This table presents expected NMR chemical shifts for this compound based on data from analogous structures and general principles of NMR spectroscopy.
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of molecules, providing a unique fingerprint based on the functional groups present. These methods are powerful for characterizing the ionic components of this compound. researchgate.net
The p-tolylguanidinium cation displays characteristic vibrations from both the tolyl and guanidinium fragments. The guanidinium group exhibits strong N-H stretching bands in the FTIR spectrum, typically in the 3200-3400 cm⁻¹ region. The C=N stretching vibration is also a key feature, usually appearing in the 1600-1680 cm⁻¹ range. The tolyl group contributes aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
The nitrate anion (NO₃⁻), belonging to the D₃h point group in its free state, has several characteristic vibrational modes. The most intense of these is the asymmetric stretching (ν₃) mode, which appears as a very strong band in the FTIR spectrum around 1350-1390 cm⁻¹. scbt.com The symmetric stretching (ν₁) mode is inactive in the IR but is very strong in the Raman spectrum, typically appearing as a sharp peak near 1047-1050 cm⁻¹. nist.govwikipedia.org The presence of both IR and Raman bands can indicate a lowering of symmetry due to crystal packing effects. chemicalbook.comnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Guanidinium (N-H) | Stretching | 3200 - 3400 | FTIR |
| Aromatic (C-H) | Stretching | 3000 - 3100 | FTIR, Raman |
| Methyl (C-H) | Stretching | 2850 - 3000 | FTIR, Raman |
| Guanidinium (C=N) | Stretching | 1600 - 1680 | FTIR, Raman |
| Aromatic (C=C) | Stretching | 1450 - 1600 | FTIR, Raman |
| Nitrate (NO₃⁻) | Asymmetric Stretch (ν₃) | ~ 1350 - 1390 | FTIR (Strong) |
| Nitrate (NO₃⁻) | Symmetric Stretch (ν₁) | ~ 1047 - 1050 | Raman (Strong) |
This table outlines the expected vibrational frequencies for this compound based on data for guanidinium nitrate and substituted aromatic compounds. scbt.comnist.govwikipedia.org
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the p-tolyl group. The guanidinium ion itself does not have significant absorption in the standard UV-Vis range (200-800 nm).
The nitrate ion exhibits a weak n→π* transition with an absorption maximum around 300 nm and a much stronger π→π* transition below 220 nm. thermofisher.com However, the dominant feature in the spectrum of this compound is expected to arise from the π→π* transitions within the conjugated system of the benzene ring. The presence of the guanidinium substituent on the ring will influence the exact position of the absorption maximum (λ_max). For conjugated aromatic systems, λ_max values are typically found in the 200-300 nm range. The extension of conjugation generally leads to a bathochromic (red) shift to longer wavelengths.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate.
In positive-ion mode ESI-MS, the spectrum would be dominated by the peak corresponding to the p-tolylguanidinium cation [p-CH₃C₆H₄NHC(NH₂)₂]⁺. The calculated monoisotopic mass of this cation (C₈H₁₁N₃) is approximately 149.0953 Da. High-resolution mass spectrometry would be able to confirm this elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide structural information. Based on data from related compounds like di-o-tolylguanidine, likely fragmentation pathways for the p-tolylguanidinium cation would include the loss of ammonia (B1221849) (NH₃), cyanamide (B42294) (CH₂N₂), or cleavage to produce ions corresponding to the tolyl group or the guanidine (B92328) fragment. For instance, a prominent fragment might be the tolyl cation at m/z 91.
X-ray Crystallography and Solid-State Structural Investigations
While spectroscopic methods provide invaluable data on molecular structure and bonding, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not found in the surveyed literature, the principles governing its solid-state assembly can be inferred from the known structures of guanidinium nitrate and other aryl guanidinium salts.
The solid-state structure of this compound is expected to be dominated by an extensive network of charge-assisted hydrogen bonds. The guanidinium cation is an excellent hydrogen bond donor, with six N-H protons capable of forming strong interactions. The nitrate anion is an effective hydrogen bond acceptor, with its three oxygen atoms.
It is anticipated that the p-tolylguanidinium cations and nitrate anions would self-assemble into intricate hydrogen-bonded motifs. Common arrangements in guanidinium nitrate systems involve the formation of sheets or layers where the ions are linked by N-H···O hydrogen bonds. The planar guanidinium group and the trigonal planar nitrate ion facilitate the formation of these two-dimensional networks.
Despite a comprehensive search for scientific literature, no specific experimental or theoretical studies detailing the advanced spectroscopic and structural characterization of this compound could be located. The search included queries for its crystal structure, conformational analysis, and computational studies such as Density Functional Theory (DFT) and electrostatic potential mapping.
The performed searches did not yield any publications in crystallographic databases or computational chemistry literature that specifically focus on this compound. While general methodologies for conformational analysis, DFT calculations, and electrostatic potential mapping are well-established in chemistry, their application to this particular compound has not been reported in the available resources.
Consequently, the generation of a detailed and data-driven article as per the requested outline is not possible at this time due to the absence of the necessary foundational research findings. Information regarding the specific conformational isomers of the p-tolylguanidinium cation, its optimized geometry, electronic structure, and charge distribution remains unavailable in the public domain based on the conducted searches.
Further research, including the synthesis and subsequent experimental and computational analysis of this compound, would be required to provide the specific data needed to populate the requested article sections.
Reaction Mechanisms and Chemical Transformations of P Tolylguanidinium Nitrate Systems
Fundamental Reactivity of the Guanidinium (B1211019) Cation
The guanidinium cation, [C(NH2)3]+, is the conjugate acid of guanidine (B92328), a highly basic organic compound. wikipedia.org Its remarkable stability is due to the delocalization of the positive charge across the three nitrogen atoms and the central carbon atom, a phenomenon often described as Y-aromaticity. researchgate.netchemzipper.com This resonance stabilization significantly influences its chemical behavior. wikipedia.orgresearchgate.net The presence of a p-tolyl group attached to one of the nitrogen atoms in p-tolylguanidinium nitrate (B79036) introduces electronic and steric effects that can modulate this fundamental reactivity.
Proton transfer is a key process in reactions involving guanidines. The guanidinium cation can act as a general-acid catalyst, transferring a proton to a substrate. acs.org Studies on model systems have shown that the guanidinium group can facilitate phosphoryl transfer reactions by donating a proton to the developing phosphorane intermediate. acs.org In the case of p-tolylguanidinium, the tolyl group could sterically hinder or electronically influence the approach of a proton acceptor or the orientation of the guanidinium group in a catalytic site. Computational studies have been used to model proton transfer between two guanidinium groups, highlighting the role of water molecules in lowering the energy barrier for the transfer. researchgate.net
Recent research has provided evidence that the guanidinium group of arginine remains protonated even in strongly basic solutions, challenging historical pKa values and underscoring its exceptional stability. nih.gov This has significant implications for understanding charge and proton transport in biological systems containing arginine. nih.gov The interaction of the guanidinium group with other functional groups, such as the carboxylate groups in crown ethers, involves robust bidentate coordination and can induce proton transfer to other basic sites within the molecule. rsc.org
The guanidine group is typically considered a strong nucleophile due to the lone pairs of electrons on its nitrogen atoms. However, the guanidinium cation, being positively charged and resonance-stabilized, is generally a poor electrophile. The carbon center is electron-deficient, but nucleophilic attack is disfavored due to the delocalized positive charge. acs.orgnih.gov
Recent research has developed strategies to enhance the electrophilicity of the guanidine carbon. One such method involves the conversion of guanidines into guanidine cyclic diimides (GCDIs). acs.orgnih.govorganic-chemistry.org This transformation disrupts the resonance stabilization, making the guanidine carbon more susceptible to nucleophilic attack. acs.orgorganic-chemistry.org In the presence of an acid catalyst, which protonates an imine-like nitrogen, the guanidine carbon of the GCDI becomes sufficiently electrophilic to react with various nucleophiles, such as amines and alcohols, through a nucleophilic addition-elimination pathway. acs.orgnih.govorganic-chemistry.org This allows for the functionalization of the guanidine core, which has applications in the synthesis of bioactive molecules. organic-chemistry.org
While the p-tolylguanidinium cation itself is not expected to be a strong electrophile, the principles of activating the guanidine carbon could potentially be applied. The p-tolyl group might influence the reactivity of such activated intermediates through steric and electronic effects. The guanidinium moiety can also participate in bifunctional catalysis, where it uses ion-pairing and hydrogen bonding to activate both a nucleophile and an electrophile simultaneously. rsc.org
Mechanistic Role of the Nitrate Anion in Chemical Processes
The nitrate anion (NO3-), while often considered a relatively inert spectator ion, can participate in and influence chemical reactions under specific conditions, particularly in redox, radical, photolytic, and electrochemical processes.
The nitrate radical (NO3•) is a highly reactive species formed from the oxidation of nitrogen dioxide (NO2) by ozone (O3) or through other methods like the photolysis of nitrate salts. wikipedia.orgnih.gov It is a strong oxidant and plays a significant role in atmospheric chemistry, particularly at night when it is not photolyzed by sunlight. nih.goveuropa.eu The nitrate radical can react with a variety of organic compounds, including alkenes and aromatics, initiating radical chain reactions. nih.govtaylorandfrancis.com
In the context of p-tolylguanidinium nitrate, the nitrate anion could, under appropriate conditions (e.g., in the presence of a strong oxidizing agent or upon energy input), be converted to the nitrate radical. This radical could then potentially react with the p-tolyl group of the cation, leading to oxidation or other transformations. The oxidation-reduction potential of the nitrate radical is high (2.3–2.5 V), making it a potent oxidizing agent, though slightly less so than the hydroxyl radical (•OH). taylorandfrancis.com The presence of nitrate ions can sometimes decrease the efficiency of oxidation processes that rely on •OH radicals, as the reaction between •OH and NO3- can form the less reactive •NO3 radical. taylorandfrancis.com
The thermal decomposition of guanidinium nitrate involves complex redox chemistry. Studies have shown that the decomposition is likely initiated in the gas phase by a proton transfer from the guanidinium cation to the nitrate anion, forming guanidine and nitric acid. researchgate.netresearchgate.net These products can then undergo further reactions, including the formation of nitroguanidine, which subsequently decomposes into various gases like NH3, N2O, NO2, and CO2. researchgate.netresearchgate.net
The nitrate anion can undergo photolysis when exposed to UV radiation, leading to the formation of various reactive species. The primary photolytic pathways for aqueous nitrate include:
Formation of nitrogen dioxide (NO2) and hydroxyl radical (•OH). acs.orgnih.gov
Formation of nitrite (B80452) (NO2-) and an oxygen atom (O(3P)). acs.orgnih.gov
Isomerization to peroxynitrite (ONOO-). acs.orgnih.gov
The quantum yields of these processes are dependent on factors such as wavelength, pH, temperature, and the presence of other species in the solution. acs.orgrsc.orgnih.gov For example, the quantum yields for the production of •OH and NO2- increase with temperature. rsc.org The presence of halide ions can enhance the surface propensity of nitrate in frozen aqueous solutions, which in turn affects its photolysis and the release of nitrogen oxides. morressier.com In a this compound system, photolysis of the nitrate anion could initiate secondary reactions involving the organic cation.
The electrochemical reduction of nitrate is an area of significant research interest for water remediation. rsc.orgacs.org This process can convert nitrate into dinitrogen (N2) or ammonia (B1221849) (NH3). acs.orgresearchgate.net The reduction mechanism is complex and proceeds through a series of intermediates, including nitrite (NO2-). acs.orgresearchgate.net The efficiency and selectivity of the reduction depend on the cathode material, applied potential, and electrolyte composition. researchgate.netnih.gov In an electrochemical cell containing this compound, the nitrate anion could be reduced at the cathode, while the p-tolylguanidinium cation would likely remain stable unless very high potentials are applied. rsc.org
Advanced Mechanistic Investigations
Advanced studies into the reaction mechanisms of guanidinium nitrate systems often employ a combination of experimental techniques and computational modeling. For instance, the thermal decomposition of guanidinium nitrate has been investigated using simultaneous thermogravimetric analysis, Fourier transform infrared spectroscopy, and mass spectrometry (TG-FTIR-MS), coupled with quantum mechanics-based computations. researchgate.netresearchgate.net These studies have elucidated that the decomposition is not a simple condensed-phase process but involves gas-phase proton transfer and subsequent complex reactions. researchgate.netresearchgate.net The activation energies for the decomposition of guanidinium nitrate have been determined to be around 191-199 kJ/mol. tandfonline.com
Computational studies, particularly using density functional theory (DFT), have been instrumental in mapping the potential energy surfaces of decomposition pathways for guanidinium nitrate. jes.or.jp These calculations have helped to identify the most plausible reaction mechanisms by comparing the energy barriers of different pathways, such as monomolecular and bimolecular decomposition routes. jes.or.jp For instance, in the liquid phase, the interaction between guanidine and nitric acid (formed from the initial proton transfer) is a key part of the decomposition mechanism. jes.or.jp
In the broader context of guanidinium salts, advanced techniques are used to probe their behavior. For example, cyclic voltammetry is used to determine the electrochemical stability windows of guanidinium-based ionic liquids, revealing that the nature of the anion has a significant effect on the redox properties. rsc.org Spectroscopic methods, combined with quantum-chemical computations, are used to characterize the non-covalent interactions, such as hydrogen bonding and ion-pairing, that govern the association of guanidinium cations with other molecules and ions. rsc.org These advanced investigations provide a detailed, molecular-level understanding of the chemical transformations in guanidinium nitrate systems.
Interactive Data Table: Decomposition Pathways of Guanidine Nitrate
The following table summarizes key decomposition reactions and their associated energy barriers as determined by quantum chemistry calculations. jes.or.jp
| Reaction Pathway | Global Reaction | Energy Barrier (kJ/mol) |
| Monomolecular Decomposition | CN3H5 → HNCNH + NH3 | - |
| HNO3-catalyzed Monomolecular Decomposition | CN3H5 + HNO3 → HNCNH + N2O + 2H2O | Plausible |
| N2O5/CN3H5 Interaction | CN3H5 + HNO3 → HNCNH + N2O + 2H2O | Plausible |
Interactive Data Table: Photolysis of Aqueous Nitrate
This table outlines the primary photochemical reactions of the nitrate anion in aqueous solution. acs.orgnih.gov
| Reaction Channel | Products | Quantum Yield (Φ) at 313 nm |
| 1 | Nitrogen Dioxide (NO2) + Hydroxyl Radical (•OH) | Well-documented |
| 2 | Nitrite (NO2-) + Oxygen Atom (O(3P)) | (1.1 ± 0.2)% |
| 3 | Peroxynitrite (ONOO-) | < 0.26% |
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for elucidating the step-by-step sequence of a chemical reaction and determining its rate. For this compound, these studies would involve monitoring the concentration of reactants and products over time under various conditions, such as temperature, pressure, and catalyst presence.
While specific experimental kinetic data for this compound is not extensively available in the public domain, the general approach to determining its reaction rates would follow established principles of chemical kinetics. The rate law for a reaction involving this compound would be determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate.
For a hypothetical reaction where this compound (p-TGN) reacts with a nucleophile (Nu⁻):
p-TGN + Nu⁻ → Products
The rate law could be expressed as:
Rate = k[p-TGN]ⁿ[Nu⁻]ᵐ
where:
k is the rate constant
[p-TGN] and [Nu⁻] are the molar concentrations of the reactants
n and m are the reaction orders with respect to each reactant
Hypothetical Kinetic Data Table:
| Experiment | [p-TGN] (M) | [Nu⁻] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻³ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻³ |
| 3 | 0.1 | 0.2 | 6.0 x 10⁻³ |
Computational Reaction Pathway Analysis and Transition State Theory
Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. For this compound, computational analysis can map out the potential energy surface of a reaction, identifying the most likely pathways and the structures of transient intermediates and transition states.
Transition State Theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state. wikipedia.org TST posits that reactants are in a quasi-equilibrium with an activated complex (the transition state), which then proceeds to form products. wikipedia.org The rate of the reaction is determined by the concentration of the activated complex and the frequency with which it crosses the transition state barrier.
The core ideas of TST involve examining activated complexes near the saddle point of a potential energy surface. wikipedia.org This saddle point represents the highest energy point along the reaction coordinate and is known as the transition state. wikipedia.org The development of TST was significantly influenced by the concept of the potential energy surface, first proposed by René Marcelin in 1913. wikipedia.org
For a reaction involving this compound, computational methods such as Density Functional Theory (DFT) or ab initio calculations could be used to:
Optimize the geometries of the reactants, products, and any intermediates.
Locate the transition state structure connecting reactants and products.
Calculate the activation energy (Ea) , which is the energy difference between the reactants and the transition state.
Compute vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to calculate zero-point vibrational energies.
The Eyring equation, derived from TST, relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡):
k = (kₑT/h) * e^(-ΔG‡/RT)
where:
kₑ is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation, which is comprised of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡).
Computational analysis can provide valuable estimates of these thermodynamic parameters, offering insights into the feasibility and kinetics of a proposed reaction mechanism for this compound. However, it is important to note that TST has limitations, particularly for reactions at high temperatures where molecular motions become more complex. wikipedia.org
Supramolecular Architectures and Non Covalent Interactions of P Tolylguanidinium Nitrate
Principles of Supramolecular Assembly Involving Guanidinium (B1211019) Units
The guanidinium cation, [C(NH₂)₃]⁺, is a cornerstone in supramolecular chemistry and crystal engineering due to its unique structural and electronic properties. Its significance stems from its planar, highly symmetric structure and its capacity to act as a powerful six-fold hydrogen-bond donor through its six N-H protons. This extensive hydrogen-bonding capability allows it to form strong and highly directional interactions with a variety of molecular species, particularly anions and polar molecules. researchgate.net
The delocalization of the positive charge across the planar Y-shaped CN₃ core makes the guanidinium ion a versatile building block. Molecular dynamics simulations and experimental studies have revealed a bimodal hydration of the guanidinium ion, where the N-H groups form well-defined hydrogen bonds in the molecular plane, while the planar faces exhibit a relative deficiency in water interactions. acs.org This facial hydrophobicity can lead to stacking interactions, where guanidinium ions associate in a face-to-face manner. nih.govnih.gov This tendency is particularly relevant for p-tolylguanidinium nitrate (B79036), as the p-tolyl group provides an aromatic surface that can engage in π-π stacking with other cations or in anion-π interactions with the nitrate counterion.
Furthermore, the guanidinium group's strong interactions can influence the structure of surrounding molecules, including the hydrogen-bond network of water. nih.gov In the context of p-tolylguanidinium nitrate, the interplay between the guanidinium's robust hydrogen-bonding capacity and the stacking potential of its aryl substituent provides a rich platform for directing supramolecular self-assembly.
Role of the Nitrate Anion in Supramolecular Recognition
The nitrate anion (NO₃⁻), often considered a simple counterion, plays a surprisingly active and multifaceted role in directing supramolecular architectures. Its geometry, charge distribution, and polarizability allow it to participate in specific and influential non-covalent interactions.
Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic π-system. u-tokyo.ac.jp While seemingly counterintuitive, these interactions are significant and have been identified as key controlling elements in self-assembly processes. acs.org The nitrate anion, with its planar geometry and delocalized negative charge, can interact favorably with the π-system of the aromatic ring in the p-tolylguanidinium cation. nih.gov
One of the most remarkable features of the nitrate anion is its ability to exhibit Lewis acidity under certain conditions, a behavior that defies its general classification as an electron donor. uva.nlsciencedaily.com Research has shown that when the nitrate's negative charge is sufficiently dampened or delocalized over a larger area—for instance, through strong interactions with cations or hydrogen bonding—an electropositive region, or "π-hole," can emerge on the central nitrogen atom. uva.nlsciencedaily.comnih.gov
This induced Lewis acidic site can then interact favorably with electron-rich partners, such as other anions or lone-pair electrons. uva.nlnih.gov Computational models and surveys of structural databases confirm that this is not just a theoretical curiosity but is evident in the geometric preferences observed in solid-state structures. sciencedaily.comnih.gov The unique properties of the nitrate anion that allow for this behavior include its significant polarization, moderate charge density, and flat geometry, which makes the Lewis acidic site on the nitrogen sterically accessible. uva.nl In the supramolecular assembly of this compound, this phenomenon could lead to unexpected anion-anion or anion-lone pair interactions, adding another layer of control to the formation of the crystal lattice.
Hydrogen Bonding Networks in Guanidinium Nitrate Crystals
The combination of the guanidinium cation as an ideal hydrogen-bond donor and the nitrate anion as a complementary acceptor leads to the formation of robust and predictable hydrogen-bonding networks. rsc.org Crystals of guanidinium nitrate are typically built from sheets of ions linked by multiple N-H···O hydrogen bonds. researchgate.net
A systematic investigation of N,N'-bridged guanidinium nitrates revealed the existence of several privileged and recurring supramolecular motifs formed through charge-assisted self-assembly. researchgate.net A topological analysis of the patterns formed by the 1:1 ion pairs identified five conceivable regular motifs, four of which were observed experimentally. researchgate.net
| Motif | Description | Observed Experimentally |
|---|---|---|
| Linear Chain | Ions are linked sequentially in a straight line. | Yes |
| Alternating (Zig-Zag) Chain | Ions form a chain with a zig-zag pattern. | Yes |
| Double Chain | Two parallel chains are interlinked. | Yes |
| Tape/Ribbon-Type Structure | A wider, ribbon-like assembly of interconnected ions. | Yes |
| Cyclotrimer | A non-infinite, cyclic structure of three ion pairs. | No |
In the parent guanidinium nitrate crystal, the ions are linked by N-H···O hydrogen bonds with lengths of approximately 2.95 to 2.97 Å, forming pseudohexagonal molecular sheets. rsc.orgresearchgate.net These sheets then stack upon one another, and shifts in their arrangement can lead to different polymorphic phases. rsc.org The incorporation of solvent molecules, such as water, can introduce different hydrogen-bonding patterns. researchgate.net The presence of the p-tolyl group would likely modify these sheet structures, potentially leading to interdigitated layers where the aromatic groups fill the space between the hydrogen-bonded networks.
Design and Synthesis of Functional Supramolecular Materials
The predictable and robust non-covalent interactions exhibited by this compound make it a valuable building block for crystal engineering and the design of functional materials. The ability to form well-defined hydrogen-bonding patterns, coupled with the potential for π-π stacking and anion-π interactions, allows for a high degree of control over the resulting solid-state architecture. researchgate.net
The synthesis of guanidinium nitrate is typically achieved through methods such as the reaction of dicyandiamide (B1669379) with ammonium (B1175870) nitrate or the nitration of guanidine (B92328) salts. orgsyn.orgorgsyn.org By modifying the guanidinium cation with functional groups, such as the p-tolyl group, chemists can tune the properties of the resulting materials. For example, guanidinium-functionalized polymers have been developed for applications such as antibacterial materials, where the cationic guanidinium group plays a crucial role. researchgate.net
The principles of recognition between guanidinium and oxoanions like nitrate are also being harnessed to create molecular receptors and transporters. mit.edu By designing molecules with multiple guanidinium groups in specific geometries, researchers have created "molecular flytraps" that can bind anions with high affinity and selectivity. mit.edu The understanding of the supramolecular preferences of building blocks like this compound is therefore essential for the bottom-up design of new materials with tailored electronic, optical, or recognition properties.
Advanced Research Applications in Materials Science and Catalysis
Catalytic Systems Employing Guanidinium-Based Structures
Guanidine (B92328) and its derivatives are recognized for their strong basicity and nucleophilicity, which allows them to function as potent organocatalysts. The introduction of various substituents can modulate these properties, as well as their coordination ability with metals, thereby fine-tuning their catalytic activity.
Oligomerization and Polymerization Processes Catalyzed by Guanidine Compounds
Guanidine derivatives have emerged as effective catalysts in polymerization, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as polylactic acid (PLA). The catalytic mechanism often involves the guanidine acting as a nucleophilic initiator or co-initiator with an alcohol. The strong basicity of the guanidine facilitates the deprotonation of the alcohol, which then initiates the polymerization.
Research has explored various guanidine derivatives, including 2-alkyl- and 2-aryl-1,1,3,3-tetramethylguanidine, in L-lactide polymerization. The efficiency of these catalysts can be influenced by the choice of initiator, with studies showing that benzyl (B1604629) alcohol can be a particularly effective initiator for lactide polymerization with 1,1,3,3-tetramethylguanidine (B143053) (TMG) as the catalyst. Guanidinate complexes with metals like zinc have also been shown to be highly efficient catalysts for both the homo- and copolymerization of lactide, even under industrially relevant conditions such as high temperatures and in the melt. These catalytic systems offer a promising alternative to traditional metal-based catalysts. The catalytic activity of rare-earth metal guanidinates also extends to olefin polymerization processes.
Role in Homogeneous and Heterogeneous Catalysis
Guanidinium (B1211019) salts and related compounds are versatile in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the reactants and catalyst exist in the same phase. Guanidine-type ligands have been used to prepare highly active homogeneous catalysts in combination with transition metals for various organic reactions. For instance, gold-catalyzed cycloisomerization reactions have been studied within guanidinium-functionalized nanospheres, where the guanidinium groups can pre-organize the substrate near the catalytic active site.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing the catalytic species on a solid support, which facilitates catalyst separation and recycling. Guanidinium salts have been successfully employed in heterogeneous systems. For example, a dual heterogeneous catalyst system of guanidine hydrochloride and ZnI₂ has been developed for the efficient, solvent-free synthesis of cyclic carbonates from CO₂ and epoxides under mild conditions. In this system, the guanidine hydrochloride is thought to play a dual role in activating both the CO₂ and the epoxide. Guanidine-functionalized magnetic nanoparticles have also been used as reusable catalysts in click reactions.
Environmental Chemical Applications[16],[14],
Electrochemical Processes for Nitrogen Compound Remediation and Transformation
Electrochemical reduction has been identified as a promising technology for the removal of nitrate (B79036) from water. nih.govrsc.org This method is considered energy-efficient and environmentally friendly. nih.gov The process involves the use of various electrocatalyst materials, including both noble and non-noble metals, to facilitate the reduction of nitrate. nih.gov While specific studies on the direct electrochemical remediation of p-tolylguanidinium nitrate are not yet prevalent, the principles of electrochemical nitrate reduction provide a foundational understanding. In these processes, factors such as the composition of the electrolyte and the design of the electrode materials are crucial in determining the efficiency of nitrate conversion and the selectivity towards desired end-products like dinitrogen, while avoiding undesirable byproducts such as nitrite (B80452) and ammonium (B1175870). nih.gov For instance, the use of a Ti/IrO₂-Pt anode with an Fe cathode has been shown to be effective for nitrate reduction across a wide pH range. nih.gov The presence of other ions, such as chloride, can also influence the reaction pathways, sometimes leading to the formation of byproducts like chlorate. nih.gov
| Parameter | Observation | Source |
| Technology | Electrochemical Reduction | nih.govrsc.org |
| Key Components | Electrocatalyst materials (noble and non-noble metals) | nih.gov |
| Influencing Factors | Electrolyte design, electrode material construction | nih.gov |
| Undesirable Byproducts | Nitrite, Ammonium | nih.gov |
Photocatalytic Reduction Mechanisms for Wastewater Purification
Photocatalysis presents another innovative approach for the degradation of nitrate in wastewater. nih.gov This process utilizes photocatalysts, such as titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄), which, when activated by light, generate reactive species that can reduce nitrate to nitrogen gas. nih.gov The efficiency of photocatalytic nitrate reduction is significantly influenced by the choice of photocatalyst and the presence of "hole scavengers," which are organic compounds that facilitate the desired reduction pathways. nih.gov For example, formic acid has been identified as a superior hole scavenger compared to acetic acid and humic acid in TiO₂-based photocatalysis. nih.gov
The selection of the light source and the potential for re-oxidation of intermediate products like nitrite and ammonia (B1221849) are critical considerations in designing effective photocatalytic systems. nih.gov While direct photocatalytic studies on this compound are limited, the existing research on nitrate reduction provides a framework for potential applications. The degradation of other organic nitrogen compounds, such as p-nitrophenol, by microorganisms like Pseudomonas putida also suggests that the tolyl group in this compound might be susceptible to biological or chemical degradation under certain conditions. nih.gov
| Photocatalyst System | Key Findings | Source |
| TiO₂/UV-A with Formic Acid | Formic acid is a highly effective hole scavenger, enhancing nitrate reduction. | nih.gov |
| g-C₃N₄ and Ag/g-C₃N₄ | Hybrid catalysts show enhanced photocatalytic nitrate reduction under UV and visible light. | nih.gov |
Fate and Transformation within Environmental Matrices
The biodegradation of xenobiotic organic nitrate esters, such as nitroglycerin, by plants and microorganisms demonstrates that biological pathways exist for the denitration of complex organic molecules. nih.gov Plant cells have been shown to sequentially degrade nitroglycerin into dinitrate and mononitrate forms, suggesting that similar enzymatic processes could potentially act on the nitrate component of this compound. nih.gov Furthermore, studies on the biodegradation of p-nitrophenol indicate that microorganisms can utilize the aromatic component as a source of carbon and nitrogen, suggesting potential degradation pathways for the p-tolyl group. nih.gov However, the stability and transformation of the guanidinium moiety under various environmental conditions would also need to be considered for a complete understanding of the environmental fate of this compound.
| Compound | Transformation Process | Key Observation | Source |
| Nitrate | Riverine transformation | Influenced by land use, with contributions from sewage and soil nitrogen. | researchgate.net |
| Nitroglycerin (xenobiotic nitrate ester) | Plant cell biodegradation | Sequential denitration to glycerol (B35011) dinitrate and mononitrate. | nih.gov |
| p-Nitrophenol | Microbial biodegradation | Metabolized by Pseudomonas putida as a sole source of carbon and nitrogen. | nih.gov |
Exploration of Biological Activity in Model Systems and Molecular Mechanisms
Evaluation of Antiplasmodial Activity in in vivo Models
While direct in vivo studies specifically targeting p-tolylguanidinium nitrate (B79036) are not extensively documented in the available literature, research on structurally related guanidine (B92328) compounds provides valuable insights into their potential antimalarial efficacy. For instance, studies on marine guanidine alkaloids, such as batzelladines, have demonstrated in vivo antimalarial activity in mouse models. nih.gov One of the batzelladine compounds, batzelladine F, showed significant antiplasmodial effects in a malaria model. nih.gov
Research on other classes of compounds has also highlighted the importance of in vivo testing to confirm the therapeutic potential observed in initial in vitro screenings. nih.govmalariaworld.org For example, a study on new amodiaquine (B18356) analogs showed that some synthetic compounds could inhibit the erythrocytic stages of both chloroquine-sensitive and resistant strains of Plasmodium falciparum without toxicity to mammalian cells. researchgate.net Similarly, extracts from Myrianthus libericus and their isolated compounds have shown dose-dependent parasite suppression in Plasmodium berghei-infected mice, significantly prolonging their survival time. nih.gov These examples underscore the importance of in vivo models in the development of new antimalarial drugs.
Comparative Studies with Structural Analogs for Activity Profiles and Structure-Activity Relationships
The biological activity of guanidinium (B1211019) compounds is significantly influenced by their structural features. Structure-activity relationship (SAR) studies help in understanding how chemical modifications affect the antiplasmodial potency and selectivity of these molecules. nih.govresearchgate.net
For guanidine-containing polyhydroxyl macrolides, both the terminal guanidine group and the lactone ring have been identified as crucial for their antibacterial and antifungal activities. nih.gov In the case of antiplasmodial marine guanidine alkaloids like batzelladines F and L, the structural difference of just two methylene (B1212753) groups is thought to influence their lipophilicity and, consequently, their antiplasmodial activity profiles. nih.gov
The following table presents a comparative view of the antiplasmodial activity of different compound classes, illustrating the principles of SAR.
| Compound/Analog Class | Key Structural Features | Observed Antiplasmodial Activity | Reference |
| Batzelladines | Polycyclic guanidine alkaloids | Potent activity against P. falciparum, with differences in activity between analogs based on carbon chain length. | nih.gov |
| Amodiaquine Analogs | Quinoline derivatives with N-alkyl substitutions | Effective against both chloroquine-sensitive and resistant strains of P. falciparum. | researchgate.net |
| Sulfonamido-Peptide Derivatives | Peptides with a sulfonamide group | Moderate activity against P. falciparum, with a relatively flat structure-activity relationship. | nih.gov |
| 1,2,5-Oxadiazoles | 3,4-disubstituted 1,2,5-oxadiazoles | Activity and selectivity are highly dependent on the substitution pattern of the 4-phenyl moiety. | nih.gov |
Hypothesized Mechanisms of Biological Interaction (Non-Clinical Focus)
The precise mechanisms through which p-tolylguanidinium nitrate and its analogs exert their antiplasmodial effects are still under investigation. However, based on the known behavior of guanidinium compounds and other antimalarial agents, several hypotheses can be proposed.
Guanidinium compounds are known to interact with various cellular components. One proposed mechanism is the disruption of ion balance across cell membranes. Guanidinium chloride, for example, has been shown to induce hemolysis in red blood cells infected with Plasmodium berghei by affecting new permeation pathways (NPPs) on the parasite-infected cell membrane. nih.gov This suggests that guanidinium-containing compounds might interfere with the parasite's ability to regulate osmotic pressure, leading to its death.
Furthermore, some antimalarial compounds are known to interfere with the parasite's detoxification pathways. During its life cycle in red blood cells, the malaria parasite digests hemoglobin, which releases toxic heme. The parasite detoxifies this heme by converting it into hemozoin. Inhibition of this process is a known mechanism of action for drugs like chloroquine. nih.gov It is plausible that guanidinium derivatives could also interfere with this critical pathway.
The identification of specific molecular targets is a key goal in drug development. For guanidinium compounds, potential targets could include parasite-specific enzymes or membrane transporters. The selectivity of these compounds for parasite cells over host cells is a critical factor. nih.gov
For example, in other therapeutic areas, guanidine derivatives have been designed to act as inhibitors of specific enzymes like p56 tyrosine kinase or as blockers of neuropeptide receptors. sci-hub.se In the context of malaria, it is hypothesized that this compound and related compounds could target parasite proteins that are essential for its survival. The positive charge of the guanidinium group at physiological pH could facilitate interactions with negatively charged pockets in target proteins or on cell membranes.
Computational methods, such as molecular docking, are often employed to predict the binding of small molecules to the active sites of target proteins, which can help in understanding the structural basis for their activity and in designing more potent and selective inhibitors. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for p-Tolylguanidinium nitrate, and how can purity be validated?
- Methodological Answer: Synthesis typically involves the reaction of p-tolylguanidine with nitric acid under controlled conditions (e.g., stoichiometric ratios, temperature). Purity validation requires techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N). Differential Scanning Calorimetry (DSC) can confirm crystallinity and absence of solvates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks. Fourier-Transform Infrared (FT-IR) spectroscopy detects functional groups (e.g., nitrate ion vibrations at ~1380 cm⁻¹). X-ray diffraction (XRD) provides crystallographic data for structural confirmation .
Q. How can researchers ensure reproducibility in measuring nitrate content in this compound?
- Methodological Answer: Use ion chromatography (IC) with conductivity detection for nitrate quantification. Calibrate instruments using potassium nitrate standards. Address sampling artifacts (e.g., evaporation losses) by storing samples at -20°C and avoiding prolonged exposure to humidity .
Advanced Research Questions
Q. What mechanisms explain thermal decomposition pathways of this compound under varying conditions?
- Methodological Answer: Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) identifies decomposition products (e.g., NOₓ gases). Kinetic studies using the Kissinger method can model activation energies. Computational chemistry (DFT) predicts intermediates and transition states .
Q. How do contradictory reports on nitrate stability in this compound arise, and how can they be resolved?
- Methodological Answer: Discrepancies may stem from differing analytical methods (e.g., IC vs. colorimetric assays). Validate via inter-laboratory studies using standardized protocols. Statistical tools like Grubbs’ test identify outliers, while ANOVA evaluates inter-method variability .
Q. What role does this compound play in heterogeneous reaction systems, and how can its reactivity be modulated?
- Methodological Answer: Study its catalytic or inhibitory effects using in situ Raman spectroscopy. Adjust reactivity via pH control (e.g., buffered solutions) or co-solvents. Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) analyze interfacial interactions .
Q. How can computational models predict the environmental impact of this compound degradation products?
- Methodological Answer: Employ Chemistry-Transport Models (CTMs) to simulate atmospheric dispersion and nitrate formation pathways. Validate with field data from aerosol sampling (e.g., PM₂.₅ filters) and compare with laboratory-derived degradation rates .
Methodological Best Practices
- Experimental Design : Include control experiments (e.g., blank runs for nitrate analysis) and triplicate measurements to ensure statistical robustness .
- Data Reporting : Use tables to summarize key parameters (e.g., synthetic yields, spectral peaks) and avoid redundancy with figures .
- Conflict Resolution : Apply multivariate analysis to disentangle confounding variables (e.g., temperature vs. humidity effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
